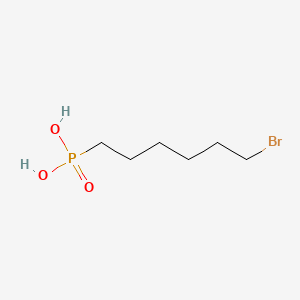
AA-CW236
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of AA-CW236 involves multiple steps, starting with the preparation of the chloromethyl triazole intermediate. This intermediate is then reacted with 4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole under specific conditions to form the final product. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Chemical Reactions Analysis
AA-CW236 undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Reagents and Conditions: Common reagents include DMSO, and the reactions are typically carried out at controlled temperatures to ensure the desired product formation
Scientific Research Applications
AA-CW236 has several scientific research applications:
Chemistry: Used as an inhibitor in studies involving DNA methyltransferases.
Biology: Employed in cellular studies to understand DNA repair mechanisms.
Medicine: Investigated for its potential to enhance the efficacy of DNA-alkylating agents like temozolomide in cancer treatment.
Industry: Utilized in the development of new therapeutic agents and research tools
Mechanism of Action
AA-CW236 exerts its effects by covalently modifying the active site Cys145 of MGMT. This modification prevents MGMT from repairing DNA damage, leading to an accumulation of O6-alkylguanine lesions. This mechanism enhances the cytotoxicity of DNA-alkylating agents, making it a valuable tool in cancer research .
Comparison with Similar Compounds
AA-CW236 is unique due to its high selectivity for MGMT and its ability to enhance the efficacy of DNA-alkylating agents. Similar compounds include:
Lomeguatrib: Another MGMT inhibitor, but with different selectivity and efficacy profiles.
Temozolomide: Often used in combination with this compound to enhance its cytotoxic effects
Properties
CAS No. |
1869921-96-9 |
|---|---|
Molecular Formula |
C17H16ClF3N4O2 |
Molecular Weight |
400.7862 |
IUPAC Name |
4-(2-(5-(Chloromethyl)-4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazol-1-yl)ethyl)-3,5-dimethylisoxazole |
InChI |
InChI=1S/C17H16ClF3N4O2/c1-10-14(11(2)27-23-10)7-8-25-15(9-18)16(22-24-25)12-3-5-13(6-4-12)26-17(19,20)21/h3-6H,7-9H2,1-2H3 |
InChI Key |
MPDMMSRZEHOFPA-UHFFFAOYSA-N |
SMILES |
CC1=C(CCN2N=NC(C3=CC=C(OC(F)(F)F)C=C3)=C2CCl)C(C)=NO1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AA-CW236; AA-CW-236; AA-CW 236; AACW236; AACW-236; AACW 236; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






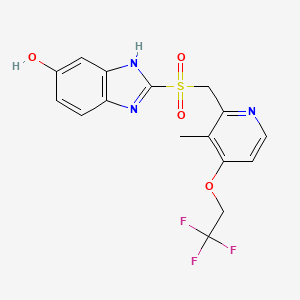
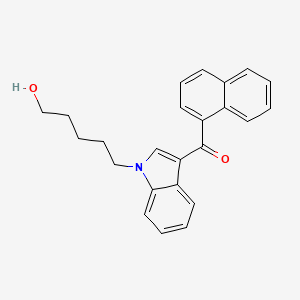
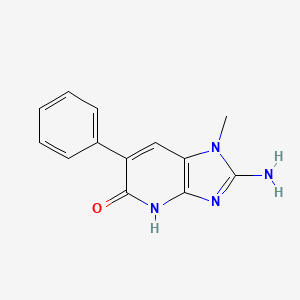
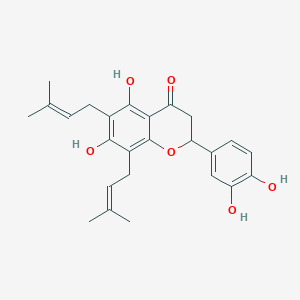

![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)
